molecular formula C51H91N13O17 B12370858 H-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Nle-Thr-Val-OH

H-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Nle-Thr-Val-OH

Cat. No.: B12370858
M. Wt: 1158.3 g/mol
InChI Key: IWMYENIOPXNEJB-RAPMQYNDSA-N
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Description

The compound H-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Nle-Thr-Val-OH is a peptide composed of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Nle-Thr-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various protecting groups and coupling reagents like HBTU or DIC are used in SPPS.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

H-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Nle-Thr-Val-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Nle-Thr-Val-OH depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    H-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Nle-Thr-Val-OH: is similar to other peptides with sequences containing valine, threonine, glycine, alanine, and glutamine residues.

    Semaglutide: A peptide with a different sequence but similar applications in medicine.

    Tirzepatide: Another peptide with therapeutic potential.

Uniqueness

The uniqueness of This compound lies in its specific sequence, which imparts distinct biological and chemical properties. This sequence can influence its stability, solubility, and interaction with biological targets, making it valuable for specific research and therapeutic applications.

Properties

Molecular Formula

C51H91N13O17

Molecular Weight

1158.3 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C51H91N13O17/c1-15-16-17-30(44(73)62-40(29(14)67)50(79)61-37(24(8)9)51(80)81)58-43(72)31(18-19-32(52)68)57-41(70)25(10)55-47(76)36(23(6)7)60-42(71)26(11)56-49(78)39(28(13)66)64-48(77)35(22(4)5)59-33(69)20-54-46(75)38(27(12)65)63-45(74)34(53)21(2)3/h21-31,34-40,65-67H,15-20,53H2,1-14H3,(H2,52,68)(H,54,75)(H,55,76)(H,56,78)(H,57,70)(H,58,72)(H,59,69)(H,60,71)(H,61,79)(H,62,73)(H,63,74)(H,64,77)(H,80,81)/t25-,26-,27+,28+,29+,30-,31-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

IWMYENIOPXNEJB-RAPMQYNDSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCCCC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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